molecular formula C8H10O3 B2587544 3-(Propan-2-yl)furan-2-carboxylic acid CAS No. 18454-84-7

3-(Propan-2-yl)furan-2-carboxylic acid

Cat. No.: B2587544
CAS No.: 18454-84-7
M. Wt: 154.165
InChI Key: GGZQXYUJERMCMZ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)furan-2-carboxylic acid (CAS: 18454-84-7) is a furan-derived carboxylic acid with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol . Its structure consists of a furan ring substituted at the 3-position with an isopropyl group (-CH(CH₃)₂) and a carboxylic acid (-COOH) at the 2-position. However, analogous compounds are synthesized via catalytic methods, such as TfOH- or AlX₃-mediated reactions for furan derivatives , or carboxylation strategies involving CO₂ .

Properties

IUPAC Name

3-propan-2-ylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZQXYUJERMCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(OC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18454-84-7
Record name 3-(propan-2-yl)furan-2-carboxylic acid
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Chemical Reactions Analysis

3-(Propan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Major products formed from these reactions include brominated intermediates, phosphonates, and various substituted furan derivatives .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Features Key Properties/Applications References
3-(Propan-2-yl)furan-2-carboxylic acid C₈H₁₀O₃ -COOH (C2), -CH(CH₃)₂ (C3) Not explicitly reported; likely used in coupling reactions
3-(Furan-2-yl)propanoic acid C₇H₈O₃ -COOH (C2), -CH₂CH₂- bridge to furan Synonym: 2-Furanpropionic acid; used in organic synthesis
5-(3-Hydroxy-pentyl)-furan-2-carboxylic acid C₁₀H₁₄O₄ -COOH (C2), -CH₂CH₂CH(OH)CH₂CH₃ (C5) Colorless oil; antimicrobial potential
3-(Methoxymethyl)furan-2-carboxylic acid C₇H₈O₄ -COOH (C2), -CH₂OCH₃ (C3) High-cost synthetic intermediate
5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid C₁₄H₁₄O₃ -COOH (C2), -C₆H₄-CH(CH₃)₂ (C5) Phenyl-isopropyl hybrid; supplier data
3-(Furan-2-yl)-2-methylpropanoic acid C₈H₁₀O₃ -COOH (C2), -CH(CH₃)-CH₂- bridge to furan Life science research reagent

Physical and Spectral Properties

  • 5-(3-Hydroxy-pentyl)-furan-2-carboxylic acid : Characterized as a colorless oil with UV absorption at 240 nm and 260 nm; HRESIMS confirmed molecular formula C₁₀H₁₄O₄ (error: -0.1 ppm) .
  • 3-(Furan-2-yl)propanoic acid: Reported as a solid with synonyms like "furan-2-propionic acid"; IR and NMR data for similar compounds show carbonyl stretches near 1700 cm⁻¹ and furan ring proton signals at δ 6.2–7.4 ppm .

Biological Activity

3-(Propan-2-yl)furan-2-carboxylic acid, also known as isobutyric furan-2-carboxylic acid, is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10_{10}H12_{12}O3_{3}, with a molecular weight of 184.24 g/mol. The structure includes a furan ring substituted with a propan-2-yl group and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to engage in various biochemical interactions:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity and stability.
  • π-π Interactions : The furan ring allows for π-π stacking interactions, which can enhance binding affinity to biological targets.

These interactions suggest that the compound may modulate various biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that furan derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that furan-2-carboxylic acids effectively inhibited the swarming and swimming of environmental bacteria at low concentrations (1.8 µg L1^{-1}) . This suggests potential applications in controlling bacterial infections.

Anticancer Potential

The compound's structural features may also confer anticancer properties. In silico studies have identified similar compounds as potential inhibitors of cancer cell proliferation through interaction with specific molecular targets . Further investigation into the structure-activity relationship (SAR) could reveal insights into the design of more potent anticancer agents.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the inhibitory effects of furan derivatives on bacterial motility.
    • Findings : 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid were shown to significantly inhibit the swarming behavior of Escherichia coli at concentrations as low as 1.8 µg L1^{-1}. This indicates their potential use in developing antimicrobial agents .
  • In Silico Analysis for Anticancer Activity :
    • Objective : To explore the binding affinity of furan derivatives to cancer-related targets.
    • Findings : Molecular docking studies revealed that certain furan-based compounds exhibited strong binding affinities to proteins involved in cancer progression, suggesting that derivatives of this compound could be further explored for their anticancer effects .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in drug development. Its derivatives are being investigated for their potential therapeutic applications, including:

  • Antimicrobial Agents : Targeting bacterial infections.
  • Anticancer Drugs : Inhibiting tumor growth through specific molecular interactions.

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